3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide
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Overview
Description
3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide is a complex organic compound that features an isoquinoline moiety Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of isoquinoline derivatives with appropriate amines and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antimicrobial and anticancer properties.
Isoquinoline derivatives: Used in various therapeutic applications.
Uniqueness
What sets 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
920513-32-2 |
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Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C19H18N4O2/c1-20-19(25)14-3-2-4-16(10-14)22-12-18(24)23-17-6-5-15-11-21-8-7-13(15)9-17/h2-11,22H,12H2,1H3,(H,20,25)(H,23,24) |
InChI Key |
PCLCTUXELNRJQK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
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